Diethyl acetamidomalonate-15N
Overview
Description
Diethyl acetamidomalonate-15N is a derivative of malonic acid diethyl ester, where one of the nitrogen atoms is isotopically labeled with nitrogen-15. This compound is used in various chemical syntheses, particularly in the preparation of amino acids and other biologically active molecules .
Mechanism of Action
Target of Action
Diethyl Acetamidomalonate-15N, also known as 1,3-Diethyl 2-(acetylamino-15N)propanedioate, is a derivative of malonic acid diethyl ester . It serves as a starting material for racemates including both, natural and unnatural α-amino acids or hydroxycarboxylic acids .
Mode of Action
The compound interacts with its targets through a series of chemical reactions. It is formally derived through the acetylation of ester from the unstable aminomalonic acid . This process involves the preparation of malonic acid diethyl ester in acetic acid combined with sodium nitrite (NaNO2), resulting in diethyl isonitrosomalonate .
Biochemical Pathways
The compound affects the synthesis of α-amino acids and α-hydroxycarboxylic acids . In a three-step process, the synthesis involves deprotonation, alkylation, hydrolysis, and simultaneous decarboxylation, resulting in racemic α-amino acids .
Result of Action
The result of the compound’s action is the production of racemic α-amino acids or α-hydroxycarboxylic acids . For example, phenylalanine (rac-Phe) can be produced by alkylating DEAM using benzyl chloride in the presence of sodium ethoxide (NaOEt) .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the temperature and pH of the reaction environment can affect the compound’s stability and efficacy.
Biochemical Analysis
Biochemical Properties
The role of Diethyl Acetamidomalonate-15N in biochemical reactions is significant. It is used as a precursor in the synthesis of α-amino acids The compound interacts with enzymes, proteins, and other biomolecules during these synthesis processes
Molecular Mechanism
The molecular mechanism of action of this compound is primarily through its role as a precursor in the synthesis of α-amino acids It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
This compound is involved in the metabolic pathways related to the synthesis of α-amino acids It may interact with enzymes or cofactors during these processes and could potentially affect metabolic flux or metabolite levels
Preparation Methods
The preparation of diethyl acetamidomalonate-15N involves several steps. Initially, diethyl malonate and sodium nitrite are added to an organic solvent, followed by the dropwise addition of acetic acid at a temperature of 0-5°C. The reaction mixture is then maintained at 35-45°C for 10-15 hours. After the reaction, the solid is filtered, and the organic solvent is recycled. The resulting nitroso-diethyl malonate is then added to acetic acid and acetic anhydride, followed by the slow addition of zinc powder to carry out a reductive acylation reaction. The mixture is maintained at 50-60°C for 2 hours, after which zinc acetate is filtered out. The acetic acid is recycled, and the concentrate is recrystallized using purified water to obtain diethyl acetamidomalonate .
Chemical Reactions Analysis
Diethyl acetamidomalonate-15N undergoes various chemical reactions, including:
Hydrolysis and Decarboxylation: The compound can be hydrolyzed and decarboxylated to form monocarboxylic acids.
Oxidation: It can be oxidized to form different products, depending on the reagents and conditions used.
Scientific Research Applications
Diethyl acetamidomalonate-15N is widely used in scientific research due to its versatility:
Comparison with Similar Compounds
Diethyl acetamidomalonate-15N is unique due to its isotopic labeling with nitrogen-15. Similar compounds include:
Diethyl acetamidomalonate: The non-labeled version of the compound, used in similar applications.
Diethyl malonate: A precursor in the synthesis of diethyl acetamidomalonate.
Acetamidomalonic acid diethyl ester: Another derivative used in the synthesis of amino acids.
This compound stands out due to its isotopic labeling, which makes it particularly useful in studies involving nitrogen-15 NMR spectroscopy and other isotopic labeling techniques .
Properties
IUPAC Name |
diethyl 2-(acetyl(15N)amino)propanedioate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO5/c1-4-14-8(12)7(10-6(3)11)9(13)15-5-2/h7H,4-5H2,1-3H3,(H,10,11)/i10+1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISOLMABRZPQKOV-DETAZLGJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)NC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C(C(=O)OCC)[15NH]C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50746022 | |
Record name | Diethyl [acetyl(~15~N)amino]propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50746022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92877-34-4 | |
Record name | Diethyl [acetyl(~15~N)amino]propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50746022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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